molecular formula C9H12N2O4S B1443796 Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate CAS No. 1394941-05-9

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

Cat. No. B1443796
M. Wt: 244.27 g/mol
InChI Key: GFAFBQYAAXYHDJ-UHFFFAOYSA-N
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Description

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 . The IUPAC name for this compound is ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate . It is a solid substance .


Synthesis Analysis

The synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate involves the use of ammonium hydroxide in ethanol and water at 40-80℃ . The yield of the reaction is around 71-74% .


Molecular Structure Analysis

The InChI code for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is 1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate . It has a LogP value of 1.90180, indicating its lipophilicity . Its water solubility is 0.617 mg/ml .

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate and its derivatives are central to various chemical transformations. For example, Albreht et al. (2009) demonstrated the transformation of this compound into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating its potential for creating complex chemical structures (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Žugelj et al. (2009) reported the transformation of a related compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into thiazole-5-carboxylates, showcasing the versatility of these compounds in synthesizing novel chemical entities (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Antimicrobial Properties

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate derivatives have been studied for their antimicrobial properties. Desai, Bhatt, and Joshi (2019) explored the synthesis and antimicrobial activities of certain derivatives of this compound against various strains of bacteria and fungi (Desai, Bhatt, & Joshi, 2019). Shetty et al. (2008) also synthesized and evaluated antimicrobial activities of ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylates, indicating the potential of these compounds in antibacterial and antifungal applications (Shetty, Koti, Lamani, Badiger, & Khazi, 2008).

Corrosion Inhibition

A unique application of these compounds is in corrosion inhibition. Raviprabha and Bhat (2019) studied the efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a similar compound, in preventing corrosion of aluminum alloy in acidic media. This study reveals the potential of these thiazole derivatives in industrial applications, particularly in metal protection (Raviprabha & Bhat, 2019).

Antitumor Activities

Some derivatives of ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate have been evaluated for their antitumor properties. Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives of this compound, and tested their anticancer activity against breast cancer cells (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFBQYAAXYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856128
Record name Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

CAS RN

1394941-05-9
Record name Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Vincent - 2018 - search.proquest.com
Synthesis of potent, selective and drug-like inhibitors of the human geranylgeranyl pyrophosphate synthase (hGGPPS) has been a challenge in the last decades. Many reports highlight …
Number of citations: 4 search.proquest.com

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